molecular formula C7H8N2O4 B1209016 1(2H)-Pyrimidinepropanoic acid, 3,4-dihydro-2,4-dioxo- CAS No. 2950-82-5

1(2H)-Pyrimidinepropanoic acid, 3,4-dihydro-2,4-dioxo-

Cat. No.: B1209016
CAS No.: 2950-82-5
M. Wt: 184.15 g/mol
InChI Key: LREWQDQQBBUISJ-UHFFFAOYSA-N
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Description

1(2H)-Pyrimidinepropanoic acid, 3,4-dihydro-2,4-dioxo- is a heterocyclic organic compound that features a pyrimidine ring fused with a propanoic acid moiety

Scientific Research Applications

1(2H)-Pyrimidinepropanoic acid, 3,4-dihydro-2,4-dioxo- has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Agrochemicals: It is explored for its potential use as a fungicide or herbicide due to its ability to inhibit specific enzymes in plants and fungi.

    Materials Science: The compound is investigated for its potential use in the development of new materials with unique properties, such as polymers or coatings.

Biochemical Analysis

Biochemical Properties

1(2H)-Pyrimidinepropanoic acid, 3,4-dihydro-2,4-dioxo- plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with glycine binding sites of the NMDA receptor-channel complex . These interactions are essential for modulating neurotransmission and synaptic plasticity.

Cellular Effects

The effects of 1(2H)-Pyrimidinepropanoic acid, 3,4-dihydro-2,4-dioxo- on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of KATP channels and AMPA receptors, which are critical for maintaining cellular homeostasis and function . Additionally, it has been reported to exhibit antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer activities .

Molecular Mechanism

At the molecular level, 1(2H)-Pyrimidinepropanoic acid, 3,4-dihydro-2,4-dioxo- exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, it has been found to inhibit chitin synthase, an enzyme crucial for fungal cell wall synthesis . This inhibition disrupts fungal growth and proliferation, making it a potential antifungal agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1(2H)-Pyrimidinepropanoic acid, 3,4-dihydro-2,4-dioxo- change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained antimicrobial and antifungal activities .

Dosage Effects in Animal Models

The effects of 1(2H)-Pyrimidinepropanoic acid, 3,4-dihydro-2,4-dioxo- vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as antimicrobial and antihypertensive activities. At higher doses, it may cause toxic or adverse effects, including disruption of cellular homeostasis and potential cytotoxicity . Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent.

Metabolic Pathways

1(2H)-Pyrimidinepropanoic acid, 3,4-dihydro-2,4-dioxo- is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to influence the activity of enzymes involved in nucleotide metabolism, affecting the synthesis and degradation of nucleotides . These interactions are crucial for maintaining cellular energy balance and function.

Transport and Distribution

The transport and distribution of 1(2H)-Pyrimidinepropanoic acid, 3,4-dihydro-2,4-dioxo- within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is essential for its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of 1(2H)-Pyrimidinepropanoic acid, 3,4-dihydro-2,4-dioxo- is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1(2H)-Pyrimidinepropanoic acid, 3,4-dihydro-2,4-dioxo- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable pyrimidine derivative with a propanoic acid derivative in the presence of a catalyst. The reaction conditions often require elevated temperatures and specific solvents to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1(2H)-Pyrimidinepropanoic acid, 3,4-dihydro-2,4-dioxo- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can yield reduced forms of the compound, which may have different properties and applications.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

    1,2,4-Benzothiadiazine-1,1-dioxide: This compound shares a similar heterocyclic structure and is known for its use as a diuretic and antihypertensive agent.

    1,2,4-Triazole: Another heterocyclic compound with applications in medicinal chemistry and agrochemicals.

Uniqueness: 1(2H)-Pyrimidinepropanoic acid, 3,4-dihydro-2,4-dioxo- is unique due to its specific combination of a pyrimidine ring and a propanoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(2,4-dioxopyrimidin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c10-5-1-3-9(7(13)8-5)4-2-6(11)12/h1,3H,2,4H2,(H,11,12)(H,8,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LREWQDQQBBUISJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20183703
Record name 1-(2-Carboxyethyl)uracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2950-82-5
Record name 1-(2-Carboxyethyl)uracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002950825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2950-82-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73275
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-Carboxyethyl)uracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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